molecular formula C15H24O2 B7822592 Geranyl tiglate CAS No. 61827-81-4

Geranyl tiglate

Cat. No. B7822592
CAS RN: 61827-81-4
M. Wt: 236.35 g/mol
InChI Key: OGHBUHJLMHQMHS-KRDNBFTESA-N
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Description

Geranyl Tiglate, also known as Geranyl 2-methylcrotonate, is a chemical compound with the formula C15H24O2 . It is a colorless oily liquid with a geranium, fruit-like odor .


Synthesis Analysis

Geranyl Tiglate can be synthesized from various alcohols and phenols that are encountered among essential oils . The synthesis involves the preparation of angelic acid from commercial tiglic acid and the conversion of angelic acid to angeloyl chloride . The unpurified solutions of angeloyl chloride and tigloyl chloride are stored in hexane in a desiccator .


Molecular Structure Analysis

The molecular structure of Geranyl Tiglate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Geranyl Tiglate .


Physical And Chemical Properties Analysis

Geranyl Tiglate has a molecular weight of 236.3499 . It has a refractive index of 1.480-1.484 (lit.) . Its boiling point is 149-151 °C/7 mmHg (lit.) , and it has a density of 0.923 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Impact on Plant Growth and Essential Oil Composition

  • Enhancing Plant Growth and Essential Oil Quality : Geranyl tiglate, along with other components like geranial, z-citral, and geraniol, has been identified in essential oils of plants like Dracocephalum moldavica. Research indicates that the application of titanium dioxide nanoparticles (TiO2 NPs) can ameliorate the negative effects of salinity stress on these plants, improving agronomic traits and increasing antioxidant enzyme activity. This suggests that geranyl tiglate could play a role in enhancing plant resilience and essential oil composition under stress conditions (Gohari et al., 2020).

2. Microbial Production and Genetic Engineering

  • Microbial Synthesis of Geraniol and Geranyl Compounds : Studies have demonstrated the engineering of Escherichia coli for the production of geraniol, a key precursor for geranyl tiglate. This involves the optimization of key enzymes and genetic modifications to enhance production yields, indicating the potential for sustainable microbial synthesis of geranyl compounds (Wang et al., 2021).

3. Novel Biochemical Properties and Applications

  • Discovery of Geranylated RNA in Bacteria : Research has uncovered the presence of geranylated RNA in certain bacteria, where the geranyl group is conjugated to nucleotides in tRNA. This modification affects codon bias and frameshifting during translation, highlighting a novel biochemical role for geranyl compounds in cellular processes (Dumelin et al., 2012).

4. Enzymatic Synthesis and Industrial Applications

  • Enzymatic Production of Geranyl Esters : Studies focusing on the production of geranyl esters like geranyl propionate through enzymatic esterification highlight the potential of geranyl tiglate in flavor and fragrance industries. This research emphasizes the use of lipase enzymes for sustainable production, offering an alternative to chemical synthesis methods (Ferraz et al., 2015).

Safety And Hazards

Geranyl Tiglate is classified as a skin irritant (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Geranyl Tiglate is a promising compound in the field of therapeutic research. For instance, tigilanol tiglate, a naturally occurring tigliane diterpenoid, is in clinical trials for the treatment of a broad range of cancers . The unprecedented protein kinase C isoform selectivity of tigilanol tiglate and its analogues make them exceptional leads for PKC-related clinical indications .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHBUHJLMHQMHS-KRDNBFTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047413, DTXSID8069511
Record name Geranyl tiglate
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Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Very pale yellow liquid; Floral aroma
Record name (E)-Geranyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name (E)-Geranyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920-0.930 (20°)
Record name (E)-Geranyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Geranyl tiglate

CAS RN

7785-33-3, 61827-81-4, 8000-46-2
Record name Geranyl tiglate
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Record name Geranyl tiglate
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Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Record name 2-Butenoic acid, 2-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (2E)-
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Record name Oils, geranium
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Record name Geranyl tiglate
Source EPA DSSTox
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Record name 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester
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Record name (E)-3,7-dimethyl-2,6-octadienyl 2-methylcrotonate
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Record name Oils, geranium
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Record name Geranium Oil Bourbon
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Record name GERANYL TIGLATE
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Record name Geranyl tiglate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
473
Citations
L Doimo, RJ Fletcher, BR D'Arcy - Journal of Essential Oil …, 1999 - Taylor & Francis
… The average ester compositions from the 41 samples are listed in Table I and the principal compounds were citronellol, geraniol, citronellyl formate, geranyl formate and geranyl tiglate …
Number of citations: 6 www.tandfonline.com
G Saxena, S Banerjee, R Gupta… - Journal of Essential …, 2004 - Taylor & Francis
… Similarly, linalool, geranial, neryl acetate, geranyl propionate, geranyl butyrate and geranyl tiglate were found in moderate amounts in the oil of K, whereas these compounds were …
Number of citations: 11 www.tandfonline.com
ZA Tykheev, NP Rabdanova… - Problems of …, 2023 - journals.eco-vector.com
… The main components of the essential oils of the aerial part are geranyl tiglate (7.56%) and apiol (71.83%); the roots are γ-terpinene (45.17%), p-cymene (9.38%) and trans-asarone (…
Number of citations: 0 journals.eco-vector.com
R Upadhyay, NB Lothe, L Bawitlung, S Singh… - Industrial Crops and …, 2022 - Elsevier
… (4.0–9.5 %), isomenthone (5.3–7.5 %), geranyl formate (2.0–5.1 %), 6,9-guaiadiene (0.0–4.3 %), 10-epi-γ-eudesmol (0.2–6.4 %), 2-phenyl ethyl tiglate (1.0–2.1 %), geranyl tiglate (1.4–…
Number of citations: 4 www.sciencedirect.com
MH Zakya, E Mohammed, MR Kachmar… - Indian Journal of …, 2022 - indianjournals.com
… The group formed by the essential oil of Pelargonium graveolens from Er-rachidia and Meknes was characterized by high levels of viridflorene and geranyl tiglate. This group was close …
Number of citations: 0 www.indianjournals.com
BR Rajeswara Rao, KP Sastry… - Flavour and …, 2000 - Wiley Online Library
… The flower oil of genotype 2 had higher concentrations of terpinen-4-ol, geranyl formate, bbourbonene, a-muurolene, geranyl isovalerate, 10-epig-eudesmol and geranyl tiglate. The …
Number of citations: 50 onlinelibrary.wiley.com
EI Ponomareva, EI Molohova - Russian Journal of Physical Chemistry B, 2017 - Springer
The optimal conditions (40С, 16 MPa, process duration of 30 min) for the extraction of Pelargonium graveolens L’Her essential oil using supercritical (SC) carbon dioxide are determined…
Number of citations: 6 link.springer.com
S Akçura, R Çakmakçi, Z Ürüşan - Grasas y Aceites, 2023 - grasasyaceites.revistas.csic.es
… A significant difference was noted in the percentage of main constituents such as citronellol, geraniol, linalool, β-caryophyllene geranyl acetate, geranyl tiglate, citronellyl butyrate and …
Number of citations: 1 grasasyaceites.revistas.csic.es
Z M'hamdi, A Bouymajane, O Riffi, FR Filali… - Arabian Journal of …, 2024 - Elsevier
… 34 %), Citronellyl formate (7.70 %) and Geranyl tiglate (5.21 %), for the crude essential oil of … 5 is represented by the compound majorities such as Geranyl tiglate (30.75 %) and Geranyl …
Number of citations: 2 www.sciencedirect.com
F Sefidkon, R Omidbaigi - Flavour and fragrance journal, 2004 - Wiley Online Library
… Although esters like hexyl acetate, hexyl butyrate, geranyl butyrate and geranyl tiglate were found in the oil of Iranian sample, the oil contained no methyl-branched alcohols. On the …
Number of citations: 6 onlinelibrary.wiley.com

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